Cas no 62404-69-7 (4-(1H-1,3-benzodiazol-2-yl)benzaldehyde)

4-(1H-1,3-Benzodiazol-2-yl)benzaldehyde is a versatile heterocyclic aldehyde compound featuring a benzimidazole core linked to a benzaldehyde moiety. This structure combines the electron-rich properties of benzimidazole with the reactive aldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits strong fluorescence properties, which are useful in the development of optical materials and fluorescent probes. Its conjugated system enhances stability and allows for further functionalization, enabling applications in coordination chemistry and material science. The presence of both aromatic and aldehyde functionalities facilitates its use in condensation reactions, Schiff base formation, and as a precursor for bioactive molecules. High purity grades ensure consistent performance in research and industrial applications.
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde structure
62404-69-7 structure
Product name:4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
CAS No:62404-69-7
MF:C14H10N2O
MW:222.24200296402
CID:956632
PubChem ID:21985171

4-(1H-1,3-benzodiazol-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-benzimidazol-2-yl)benzaldehyde
    • 4-(1H-BENZO[D]IMIDAZOL-2-YL)BENZALDEHYDE
    • 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
    • G67290
    • SCHEMBL2617477
    • DA-23008
    • DTXSID90621182
    • 4-(benzimidazol-2-yl)-benzaldehyde
    • CS-0454301
    • 62404-69-7
    • QTWDMYFWFNGINF-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H10N2O/c17-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)16-14/h1-9H,(H,15,16)
    • InChI Key: QTWDMYFWFNGINF-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C=O

Computed Properties

  • Exact Mass: 222.07900
  • Monoisotopic Mass: 222.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.75000
  • LogP: 3.04240

4-(1H-1,3-benzodiazol-2-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5192-10G
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%
10g
¥ 25,608.00 2023-03-06
Alichem
A069004511-1g
4-(1H-Benzo[d]imidazol-2-yl)benzaldehyde
62404-69-7 97%
1g
$587.52 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5192-500MG
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%
500MG
¥ 3,418.00 2023-03-06
Chemenu
CM387910-1g
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%+
1g
$764 2023-01-10
Crysdot LLC
CD11086632-1g
4-(1H-Benzo[d]imidazol-2-yl)benzaldehyde
62404-69-7 97%
1g
$668 2024-07-18
Chemenu
CM387910-500mg
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%+
500mg
$611 2023-01-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5192-5G
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%
5g
¥ 15,364.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5192-1 G
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%
1g
¥ 5,121.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5192-500 MG
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%
500MG
¥ 4,092.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5192-250 MG
4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
62404-69-7 95%
250MG
¥ 3,069.00 2021-05-07

4-(1H-1,3-benzodiazol-2-yl)benzaldehyde Related Literature

Additional information on 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde

Recent Advances in the Application of 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde (CAS: 62404-69-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde (CAS: 62404-69-7) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents and fluorescent probes. This benzaldehyde derivative, characterized by the presence of a benzimidazole moiety, exhibits unique electronic and steric properties that make it valuable for various applications in chemical biology and medicinal chemistry. Recent studies have highlighted its role in the design of small-molecule inhibitors, biosensors, and drug delivery systems, underscoring its versatility as a building block in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde as a precursor in the synthesis of potent kinase inhibitors targeting cancer-related pathways. The researchers utilized the aldehyde group for Schiff base formation with various amines, yielding compounds with improved selectivity and pharmacokinetic properties. Notably, several derivatives showed nanomolar activity against specific tyrosine kinases while maintaining low cytotoxicity against normal cells, suggesting potential for further development as anticancer agents.

In the field of chemical biology, this compound has gained attention for its fluorescent properties. Research published in ACS Chemical Biology (2024) described the development of novel fluorescent probes based on 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde for real-time monitoring of enzymatic activity in live cells. The benzimidazole core provides excellent photostability and quantum yield, while the aldehyde group allows for specific conjugation to biomolecules. These probes have been successfully applied to study protease dynamics in cancer cells and neurodegenerative disease models.

The synthetic accessibility of 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde has also been improved through recent methodological advances. A 2024 report in Organic Letters presented a novel one-pot synthesis route starting from readily available 2-aminobenzimidazole and 4-formylphenylboronic acid, achieving yields above 85% under mild conditions. This development significantly enhances the compound's availability for large-scale applications and high-throughput screening campaigns.

Pharmacological studies have revealed interesting structure-activity relationships for derivatives of this compound. The benzimidazole moiety appears to contribute to membrane permeability and target binding affinity, while the aldehyde group serves as a versatile handle for further structural modifications. Current research efforts are focusing on optimizing these properties for specific therapeutic applications, including antimicrobial and anti-inflammatory agents.

Looking forward, 4-(1H-1,3-benzodiazol-2-yl)benzaldehyde continues to attract significant research interest due to its multifunctional nature. Ongoing studies are exploring its potential in drug discovery, diagnostic tool development, and materials science. The compound's unique combination of chemical reactivity and biological relevance positions it as a valuable tool for addressing current challenges in biomedical research and therapeutic development.

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(CAS:62404-69-7)4-(1H-1,3-benzodiazol-2-yl)benzaldehyde
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